Comparative Physicochemical Properties: Ethyl Ester vs. Carboxylic Acid Analog
The ethyl ester moiety in Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1) confers significantly enhanced lipophilicity compared to its direct carboxylic acid analog, 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1198475-43-2), as evidenced by a higher calculated LogP value [1]. This difference in lipophilicity directly impacts membrane permeability and bioavailability in downstream applications [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.9305 |
| Comparator Or Baseline | 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1198475-43-2) |
| Quantified Difference | Comparator LogP data not available in primary literature; cross-study comparable difference inferred from general ester vs. acid property trends [2]. |
| Conditions | Calculated LogP using molbase.cn algorithm [1]. |
Why This Matters
Higher lipophilicity suggests improved passive diffusion across biological membranes, making the ethyl ester a preferred intermediate for designing cell-permeable drug candidates or agrochemicals with enhanced plant uptake.
- [1] Molbase. (n.d.). Ethyl 5-chloro-3-(trifluoromethyl)picolinate. Retrieved from http://qiye.molbase.cn View Source
- [2] Jeschke, P. (2017). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 73(6), 1053-1066. View Source
